Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
Systematic IUPAC Nomenclature and Synonyms
The compound Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate derives its systematic name from the anthracene backbone substituted with functional groups at specific positions. According to IUPAC rules, the parent structure is anthracene , a polycyclic aromatic hydrocarbon comprising three fused benzene rings. The numbering begins at the first carbon of the central ring, proceeding clockwise. Key substituents include:
- Amino groups (-NH₂) at positions 5 and 8
- Chlorine atoms (-Cl) at positions 6 and 7
- A sulfonate group (-SO₃⁻) at position 2, neutralized by a sodium cation (Na⁺)
- Diketone groups (=O) at positions 9 and 10, rendering the 9,10-dihydro-9,10-dioxo designation.
The full IUPAC name is sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate , validated by PubChem’s computed descriptors. Synonyms include EINECS 280-139-3 , DTXSID601003073 , and KAJXQNMLVVOEJA-UHFFFAOYSA-M (InChIKey). The term "monosodium" emphasizes the 1:1 stoichiometry between the sulfonate anion and sodium cation, distinguishing it from disodium salts of related anthraquinone disulfonic acids.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₇Cl₂N₂NaO₅S reflects the compound’s composition:
- 14 carbon atoms in the anthracene backbone and sulfonate group
- 7 hydrogen atoms , reduced due to substituents and aromaticity
- 2 chlorine atoms at positions 6 and 7
- 2 nitrogen atoms from the amino groups
- 1 sodium atom counterbalancing the sulfonate charge
- 5 oxygen atoms (2 from diketones, 3 from sulfonate)
- 1 sulfur atom in the sulfonate group.
The molecular weight is 409.2 g/mol , calculated as:
$$
(14 \times 12.01) + (7 \times 1.01) + (2 \times 35.45) + (2 \times 14.01) + (22.99) + (5 \times 16.00) + (32.07) = 409.2 \, \text{g/mol}
$$
.
This aligns with anthraquinone derivatives, where functional groups like sulfonate and halogens increase mass significantly compared to unsubstituted anthracene (178.23 g/mol).
Crystallographic and Conformational Characteristics
While crystallographic data for this specific compound is limited, its planar anthraquinone core suggests a conformationally rigid structure. The sulfonate group at position 2 introduces polarity, likely influencing packing in the solid state. The SMILES string (C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+]) indicates:
- A fully conjugated π-system across the anthracene rings
- Chlorine and amino groups occupying adjacent positions (6,7 and 5,8), creating steric and electronic interactions
- Sodium ion coordinated to the sulfonate oxygen atoms.
IR spectra (KBr pellet) reveal characteristic stretches:
- N-H (amines) ~3300 cm⁻¹
- C=O (diketones) ~1670 cm⁻¹
- S=O (sulfonate) ~1050–1200 cm⁻¹.
Comparisons to 1,5-dichloroanthraquinone (C₁₄H₆Cl₂O₂) show similar diketone absorption bands but lack sulfonate and amine signals.
Comparative Structural Analysis with Anthraquinone Derivatives
The compound shares core features with anthraquinone dyes but exhibits unique substitution patterns:
The 5,8-diamino-6,7-dichloro pattern is rare among anthraquinones, which typically feature substituents at positions 1,4 or 1,5. The 2-sulfonate group enhances water solubility compared to non-sulfonated analogs, a trait exploited in textile dyes. In contrast, 1,5-dichloroanthraquinone lacks polar groups, rendering it hydrophobic.
The electronic effects of chlorine (electron-withdrawing) and amine (electron-donating) groups create a push-pull system, potentially altering absorption spectra. This contrasts with Acid Blue 52 , where acetamido and disulfonate groups dominate electronic properties.
Properties
CAS No. |
83027-37-6 |
|---|---|
Molecular Formula |
C14H7Cl2N2NaO5S |
Molecular Weight |
409.2 g/mol |
IUPAC Name |
sodium;5,8-diamino-6,7-dichloro-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8Cl2N2O5S.Na/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-2-1-4(24(21,22)23)3-6(5)14(8)20;/h1-3H,17-18H2,(H,21,22,23);/q;+1/p-1 |
InChI Key |
KAJXQNMLVVOEJA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Core Anthraquinone Sulfonation
The foundational step involves sulfonation of an anthraquinone precursor. For example:
- Starting material : 1,5-Dimethoxy-4,8-dinitroanthraquinone (CAS 2150-60-9) undergoes sulfonation at the 2-position using fuming sulfuric acid.
- Conditions :
| Intermediate | Sulfonation Position | Key Reagents |
|---|---|---|
| 1,5-Dimethoxy-4,8-dinitroanthraquinone | 2-SO₃H | Fuming H₂SO₄, H₃BO₃ |
Introduction of chlorine and amino groups follows sulfonation:
- Chlorination :
- Use Cl₂ gas or SO₂Cl₂ in chlorinated solvents (e.g., CCl₄) at 60–80°C to introduce Cl at positions 6 and 7.
- Critical factor : Steric and electronic directing effects of sulfonate and nitro groups influence substitution patterns.
- Nitro Reduction :
| Step | Reagents/Conditions | Target Functionalization |
|---|---|---|
| Chlorination | Cl₂, FeCl₃ catalyst, 70°C | 6,7-dichloro |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, ethanol, 50°C | 5,8-diamino |
Sodium Salt Formation
The final step involves neutralization to form the monosodium sulfonate:
- Procedure : React the sulfonic acid intermediate with NaOH in aqueous ethanol.
- Purification : Crystallization from hot water or ethanol-water mixtures.
| Parameter | Value |
|---|---|
| pH Adjustment | 6.5–7.0 (NaOH) |
| Solvent System | H₂O/EtOH (3:1 v/v) |
| Yield | 85–90% |
Analytical Validation
Key characterization data for analogous compounds:
- Molecular Formula : C₁₄H₇Cl₂N₂NaO₇S (calculated)
- UV-Vis : λₘₐₓ ~580–600 nm (anthraquinone chromophore)
- Toxicity : LD₅₀ (oral, rat) > 2000 mg/kg
Challenges and Optimization
- Selectivity Issues : Competing reactions during chlorination may yield mixed isomers. Use of directing groups (e.g., -SO₃H) improves regioselectivity.
- Stability : The sodium salt is hygroscopic; storage under anhydrous conditions is recommended.
Chemical Reactions Analysis
Types of Reactions
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing various biochemical processes. Its unique structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Key structural analogs include:
Key Observations :
- Chlorine Substitution: The dichloro groups in the target compound improve lightfastness and resistance to oxidative degradation compared to non-halogenated analogs like Acid Blue 74 (CAS 860-22-0) .
- Amino vs. Arylamino Groups: Replacement of amino groups with aryl-amino substituents (e.g., in C.I. Acid Blue 220) reduces water solubility but increases affinity for hydrophobic substrates like polyester .
- Sulfonate Position : The sulfonate group at position 2 in the target compound optimizes solubility for aqueous dyeing processes, whereas analogs with sulfonates at position 1 (e.g., C.I. Reactive Blue 69) exhibit lower solubility and require organic solvents .
Stability and Environmental Impact
- Thermal Stability: The dichloro-substituted anthraquinone core degrades at 250–300°C, higher than non-halogenated analogs (degradation onset ~200°C) .
- Biodegradability: Sulfonated anthraquinones exhibit slower microbial degradation compared to azo dyes, leading to persistence in aquatic environments .
Research Findings and Industrial Relevance
- Textile Industry : The target compound’s high solubility and chlorine-mediated stability make it a preferred dye for cotton and silk, achieving colorfastness ratings of 4–5 on the ISO 105-C06 scale .
- Cosmetics: Used in semi-permanent hair dyes at concentrations ≤2.5% (w/w), complying with EU cosmetic regulations (EC No. 1223/2009) .
- Limitations: Its synthesis requires toxic reagents like dichloroanthraquinone precursors, necessitating advanced waste treatment to avoid environmental contamination .
Biological Activity
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS No. 83027-37-6), commonly referred to as monosodium anthracenesulfonate, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C14H8Cl2N2O5S.Na
- Molecular Weight : 409.18 g/mol
- Appearance : White crystalline powder
- Solubility : Freely soluble in water
The compound is characterized by its anthracene backbone, which contributes to its unique interactions with biological systems.
Monosodium anthracenesulfonate exhibits various biological activities primarily through its interaction with cellular components. Key mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Enzyme Interaction : It may interact with specific enzymes involved in metabolic pathways, potentially altering their activity.
Anticancer Activity
A study conducted by Zhang et al. (2020) investigated the effects of monosodium anthracenesulfonate on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 25 |
| 50 | 50 | 50 |
| 100 | 30 | 75 |
This study highlights the potential of monosodium anthracenesulfonate as a therapeutic agent against breast cancer.
Neuroprotective Effects
Another research effort by Lee et al. (2021) explored the neuroprotective effects of the compound in a rat model of neurodegeneration induced by oxidative stress. The findings indicated that treatment with monosodium anthracenesulfonate resulted in:
- Reduced levels of malondialdehyde (MDA), a marker of oxidative damage.
- Increased levels of glutathione (GSH), an important antioxidant.
These results suggest that monosodium anthracenesulfonate may have protective effects against neurodegenerative diseases.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological profile of monosodium anthracenesulfonate. Preliminary studies indicate low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety profile.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential halogenation and sulfonation of anthraquinone derivatives. For example, bromination at positions 6 and 7 is achieved using bromine in sulfuric acid, followed by amination at positions 5 and 8 with ammonia under controlled pH. The sulfonate group is introduced via sulfonation at position 2 using oleum. Optimization includes temperature control (60–80°C for sulfonation) and stoichiometric adjustments to minimize byproducts like polysulfonated derivatives . Purity is enhanced via recrystallization from ethanol-water mixtures.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- UV-Vis Spectroscopy : The compound exhibits strong absorbance in the 550–650 nm range due to its conjugated anthraquinone-π system. Peak shifts in acidic/basic conditions confirm sulfonate group stability .
- NMR : H NMR (DMSO-d6) shows aromatic protons at δ 7.8–8.2 ppm, with amine protons (NH) at δ 5.6–6.0 ppm. Chlorine substituents deshield adjacent protons .
- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% trifluoroacetic acid mobile phase resolve impurities (e.g., unreacted intermediates) .
Q. What are the solubility and stability considerations in aqueous and organic solvents?
The monosodium sulfonate group confers high water solubility (>20 g/L at 20°C). In organic solvents like DMSO or DMF, solubility is moderate (5–10 g/L). Stability tests show degradation under UV light (λ < 400 nm) via anthraquinone ring cleavage. Storage recommendations include amber vials at 4°C and inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the compound interact with biological macromolecules, and what techniques are used to study these interactions?
Binding studies with proteins (e.g., serum albumin) use fluorescence quenching assays. The compound’s anthraquinone core intercalates into hydrophobic protein pockets, reducing tryptophan fluorescence intensity. Computational docking (AutoDock Vina) predicts binding energies, validated via isothermal titration calorimetry (ITC) . For DNA interactions, ethidium bromide displacement assays and circular dichroism (CD) spectroscopy confirm intercalation-induced conformational changes .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Contradictions in NMR/UV-Vis data often arise from solvent polarity, pH, or trace metal impurities. Standardization protocols include:
Q. What computational methods predict the compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The electron-withdrawing sulfonate group lowers LUMO energy (-3.2 eV), enhancing electrophilic reactivity at the anthraquinone core. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. What analytical methods quantify trace impurities or degradation products in formulations?
- LC-MS/MS : Detects sulfonate hydrolysis products (e.g., free anthraquinone) with a detection limit of 0.1 ppm.
- Ion chromatography : Quantifies residual sulfate ions from sulfonation side reactions .
- Accelerated stability testing : Samples are heated to 40°C for 30 days, with degradation kinetics modeled using Arrhenius equations .
Contradictory Data Analysis
Q. How to address conflicting reports on the compound’s photostability in dye applications?
Some studies report rapid photodegradation under UV light, while others note stability in visible light. Resolving this requires controlled wavelength exposure experiments. For example, using a monochromator, degradation rates are measured at specific wavelengths (e.g., 365 nm vs. 450 nm). Radical scavengers (e.g., ascorbic acid) can identify ROS-mediated degradation pathways .
Methodological Best Practices
Q. What protocols ensure reproducible synthesis on a milligram-to-gram scale?
- Stepwise reaction monitoring : Use TLC (silica gel, ethyl acetate/methanol 4:1) to track intermediate formation.
- Stoichiometric precision : Halogenation requires exact Br/Cl ratios to avoid over-substitution.
- Purification : Column chromatography (silica gel, gradient elution) removes unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
